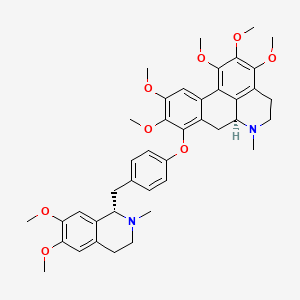
Thalifaberine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalifaberine is a cytotoxic aporphine-benzylisoquinoline alkaloid derived from the plant Thalictrum faberi. This compound belongs to a class of naturally occurring alkaloids known for their diverse pharmacological activities, including antitumor, antimalarial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalifaberine can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the use of one- and two-dimensional nuclear magnetic resonance (NMR) techniques to fully assign the hydrogen and carbon NMR data .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Thalictrum faberi. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Thalifaberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Thalifaberine exerts its effects by inducing apoptosis (programmed cell death) and arresting the cell cycle at the S phase. This is achieved through the loss of mitochondrial membrane potential, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent cytotoxic agent .
Comparison with Similar Compounds
Similar Compounds
Thalifaberine is structurally and functionally similar to other aporphine-benzylisoquinoline alkaloids, including:
- Thalifaberidine
- Thalifaronine
- Thalifaricine
- Thalifarazine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and potent cytotoxic activity against specific cancer cell lines. Its ability to induce apoptosis and arrest the cell cycle makes it a valuable compound for further research and development in cancer therapy .
Properties
CAS No. |
88313-32-0 |
|---|---|
Molecular Formula |
C41H48N2O8 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(6aS)-8-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-16-14-24-19-32(44-3)33(45-4)21-27(24)30(42)18-23-10-12-25(13-11-23)51-38-29-20-31-35-26(15-17-43(31)2)37(47-6)41(50-9)40(49-8)36(35)28(29)22-34(46-5)39(38)48-7/h10-13,19,21-22,30-31H,14-18,20H2,1-9H3/t30-,31-/m0/s1 |
InChI Key |
RRKYSGHTIGWTJQ-CONSDPRKSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















